![molecular formula C21H25N3O5S2 B2851037 5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-34-6](/img/structure/B2851037.png)
5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It’s a part of a series of compounds designed and synthesized for their STING-agonistic activity . The STING protein is an important immune-associated protein that triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[b]thiophene-2-carboxamide core and various functional groups attached. The compound has a morpholinosulfonyl group attached to the benzamido moiety and a methyl group attached to the thiophene ring .Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-13-2-7-17-16(12-13)18(19(22)25)21(30-17)23-20(26)14-3-5-15(6-4-14)31(27,28)24-8-10-29-11-9-24/h3-6,13H,2,7-12H2,1H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGWYGWMCSMOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

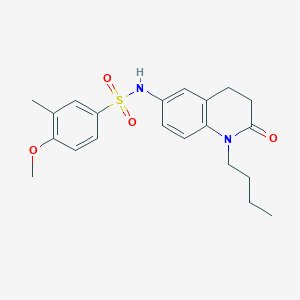
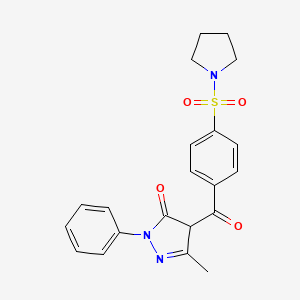
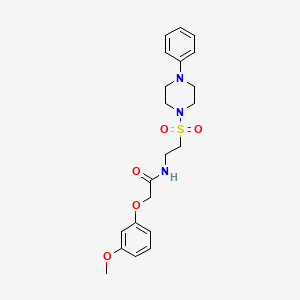
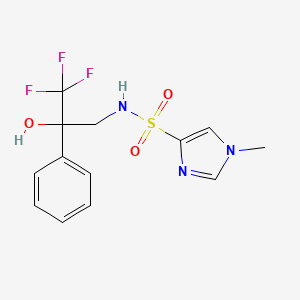
![2-naphthalen-2-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B2850962.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850963.png)
![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2850964.png)
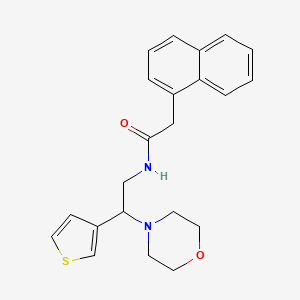
![N-[3-(4-{3-[(2-thienylcarbonyl)amino]propoxy}phenoxy)propyl]-2-thiophenecarboxamide](/img/structure/B2850971.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2850972.png)
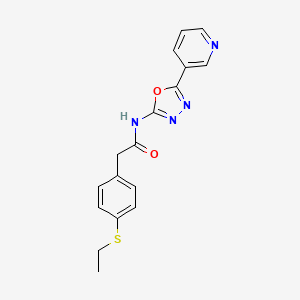
![1-(2,5-dimethoxyphenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2850975.png)
![2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B2850976.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2850977.png)